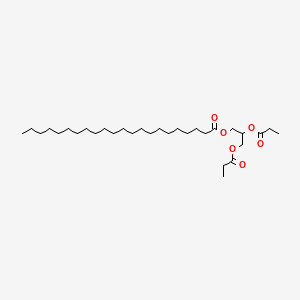
2,3-Dipropionyloxypropyl docosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dipropionyloxypropyl docosanoate is a chemical compound with the molecular formula C31H58O6 and a molecular weight of 526.79 g/mol . It is known for its applications in various fields such as food, cosmetics, medicine, biology, and industry . This compound is characterized by its unique structure, which includes a docosanoic acid backbone esterified with propionic acid at the 2 and 3 positions of a propyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dipropionyloxypropyl docosanoate involves the esterification of docosanoic acid with propionic acid in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to around 100-120°C for several hours to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dipropionyloxypropyl docosanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Propionic acid and docosanoic acid.
Reduction: 2,3-Dihydroxypropyl docosanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3-Dipropionyloxypropyl docosanoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3-Dipropionyloxypropyl docosanoate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport . The ester groups can also undergo hydrolysis, releasing propionic acid and docosanoic acid, which have their own biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Docosanoic acid: A saturated fatty acid with similar applications in cosmetics and pharmaceuticals.
Methyl docosanoate: An ester of docosanoic acid used in similar industrial applications.
Behenic acid: Another name for docosanoic acid, widely used in the same fields.
Uniqueness
2,3-Dipropionyloxypropyl docosanoate is unique due to its dual ester groups, which provide distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specialized applications where specific reactivity or solubility is required .
Eigenschaften
CAS-Nummer |
56149-07-6 |
|---|---|
Molekularformel |
C31H58O6 |
Molekulargewicht |
526.8 g/mol |
IUPAC-Name |
2,3-di(propanoyloxy)propyl docosanoate |
InChI |
InChI=1S/C31H58O6/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-31(34)36-27-28(37-30(33)6-3)26-35-29(32)5-2/h28H,4-27H2,1-3H3 |
InChI-Schlüssel |
OCYWSQCIAYHRRU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CC)OC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


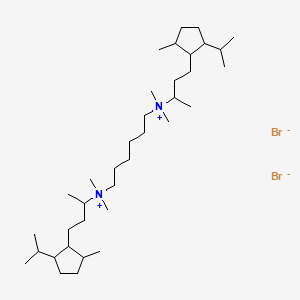

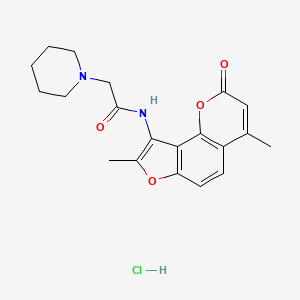
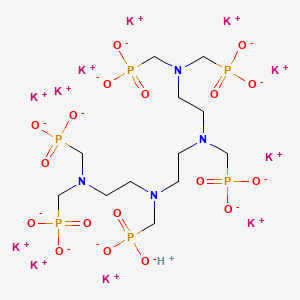
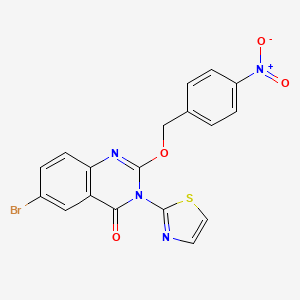
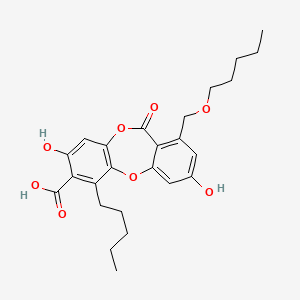
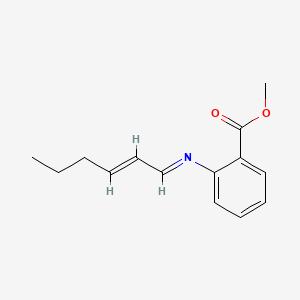
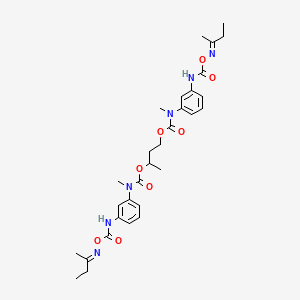
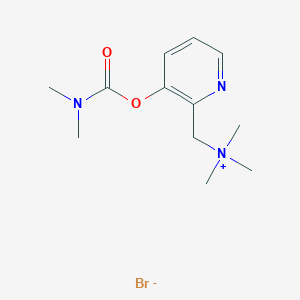


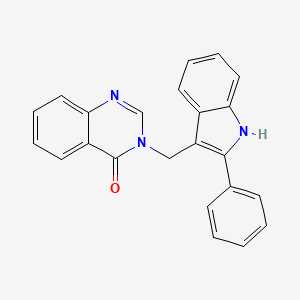
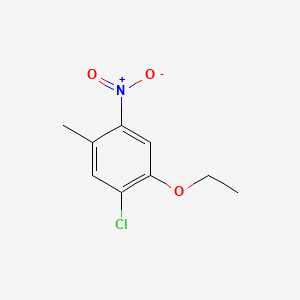
![5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13772249.png)
